molecular formula C13H22N2O2 B5723818 1-Cyclohexanecarbonylpiperidine-4-carboxamide

1-Cyclohexanecarbonylpiperidine-4-carboxamide

Cat. No.: B5723818
M. Wt: 238.33 g/mol
InChI Key: BFXZLTYEMQUNTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexanecarbonylpiperidine-4-carboxamide is a synthetic organic compound featuring a piperidine core substituted with both a cyclohexanecarbonyl group and a carboxamide functional group. This specific architecture makes it a valuable intermediate in pharmaceutical and biochemical research. Piperidine derivatives are a cornerstone in medicinal chemistry, frequently serving as key scaffolds in the development of new therapeutic agents . Compounds with the piperidine-4-carboxamide structure are of significant interest in drug discovery due to their diverse biological activities. Research on closely related analogs has demonstrated potential in various areas, including serving as anticancer agents by targeting tubulin polymerization or acting as cytotoxic agents against multiple cancer cell lines . Furthermore, the carboxamide moiety is a common pharmacophore found in molecules with antiviral and antimicrobial properties, suggesting this compound could be a precursor for developing novel anti-infectives . The presence of the piperidine nucleus also links this compound to research in central nervous system (CNS) disorders and other therapeutic fields. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(cyclohexanecarbonyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c14-12(16)10-6-8-15(9-7-10)13(17)11-4-2-1-3-5-11/h10-11H,1-9H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXZLTYEMQUNTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Modifications of the Cyclohexyl Moiety:the Lipophilic Cyclohexyl Group Can Be Modified to Probe Its Role in Binding to a Biological Target.

Ring Size: The cyclohexyl ring could be replaced with smaller (cyclopentyl) or larger (cycloheptyl) cycloalkyl groups to assess the impact of size and conformation.

Substitution: Introducing substituents (e.g., methyl, hydroxyl, methoxy) at various positions on the cyclohexyl ring can explore specific interactions within a binding pocket.

Aromaticity: Replacing the cyclohexyl group with a phenyl ring would introduce aromaticity and potential for different types of interactions (e.g., pi-stacking).

Modifications of the Piperidine Core:the Central Piperidine Ring Acts As a Scaffold, and Its Conformation and Substitution Pattern Are Critical.

Ring Substitution: Introducing substituents on the piperidine (B6355638) ring itself (e.g., at the 2, 3, 5, or 6 positions) can alter the molecule's three-dimensional shape and introduce new interaction points.

Ring Conformation: The stereochemistry of substituents on the piperidine ring can be varied to investigate the importance of specific chair conformations for biological activity.

Modifications of the 4 Carboxamide Group:the Carboxamide at the 4 Position is a Key Hydrogen Bonding Motif.

Influence of Cyclohexane (B81311) Moiety Modifications on Biological Activity and Selectivity

The cyclohexane moiety is a crucial component in many biologically active compounds, serving as a versatile scaffold in drug design. mdpi.com Its derivatives have demonstrated a wide range of biological activities, including antibacterial, anticancer, antioxidant, and anti-inflammatory properties. cabidigitallibrary.org In the context of enzyme inhibitors and receptor ligands, the hydrophobic and bulky nature of the cyclohexane ring often plays a significant role in binding affinity.

Research into soluble epoxide hydrolase (sEH) inhibitors has shown that bulky, nonpolar cycloalkyl groups on the left-hand side of piperidine (B6355638) amide-based molecules are well tolerated by the target enzyme. nih.gov Structure-activity relationship (SAR) studies on a series of these inhibitors revealed that varying the size of the cycloalkyl ring can positively correlate with inhibitory potency. nih.gov For instance, expanding the ring from a cyclopentyl to a cycloheptyl group in certain analogues led to improved potency, with some cycloheptyl derivatives showing sub-nanomolar IC₅₀ values. nih.govresearchgate.net This suggests that the hydrophobic pocket of the enzyme's active site can accommodate these larger groups.

In the field of cannabinoid receptor agonists, modifications to the cyclohexane ring have also been shown to significantly impact activity. For example, the synthetic cannabinoid receptor agonist BZO-CHMOXIZID, which features a methylcyclohexane (B89554) group, was found to be the most potent among a series of tested compounds in THC-substitution drug discrimination studies in mice. esr.cri.nz This highlights that even subtle modifications, such as the addition of a methyl group to the cyclohexane ring, can enhance pharmacological potency.

Furthermore, studies on acylamidrazone derivatives have indicated that the saturation of the cyclohexane ring can alter biological activity. The presence of a double bond, converting the cyclohexane to a cyclohexene (B86901) ring, was found to increase the antiproliferative activity of certain compounds. mdpi.com

The following table summarizes the influence of cyclohexane modifications on biological activity based on findings from related compound series.

Modification of Cyclohexane MoietyEffect on Biological ActivityCompound Class Context
Ring Size Expansion (e.g., Cyclopentyl to Cycloheptyl) Increased inhibitory potency. nih.govSoluble Epoxide Hydrolase (sEH) Inhibitors
Addition of Alkyl Group (e.g., Methylcyclohexane) Enhanced potency in vivo. esr.cri.nzSynthetic Cannabinoid Receptor Agonists (OXIZID series)
Introduction of Unsaturation (Cyclohexane to Cyclohexene) Increased antiproliferative activity. mdpi.comAcylamidrazone Derivatives

Role of Piperidine Ring Substitutions in Ligand-Target Interactions

The piperidine ring is a prevalent scaffold in medicinal chemistry, frequently utilized in the design of drugs targeting the central nervous system and other biological systems. mdpi.com Its conformation and substitution patterns are critical for dictating how a ligand interacts with its target receptor or enzyme.

In the development of cannabinoid CB1 receptor antagonists, SAR studies have extensively investigated the aminopiperidine region. nih.gov Modifications to this moiety, including the substitution of various functional groups, are used to probe the steric and proximity requirements of the receptor's binding pocket. nih.gov Research on analogues of the CB1 antagonist SR141716 demonstrated that increasing the length and bulk of substituents on the piperidine ring was generally associated with increased receptor affinity and efficacy, up to a certain point. nih.gov A quantitative SAR model suggested that ligands exceeding a specific length (3 Å) in this region would have reduced potency and affinity. nih.gov

Further studies on CB1 inverse agonists involved replacing the 4-aminopiperidine (B84694) group with a functionalized piperazine (B1678402) ring to modulate physical properties and access different binding pockets. nih.gov This strategy led to the discovery of potent and highly selective CB1 antagonists with reduced brain penetration. nih.gov In a different context, the replacement of a piperazine ring with a benzoylpiperidine fragment was shown to substantially increase stability in human liver microsomes and reduce inhibition of the hERG potassium channel, mitigating potential cardiotoxicity. mdpi.com

The position and nature of substituents on the piperidine ring are also crucial. For inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine conformationally restricted the molecule and increased inhibitory potency threefold. nih.gov This underscores the importance of stereochemistry and rigidification in optimizing ligand-target interactions.

The table below illustrates the impact of piperidine ring substitutions on receptor affinity and functional activity.

Piperidine Ring ModificationEffect on Ligand-Target InteractionCompound Class Context
Increased Alkyl Chain Length/Bulk on Piperidine Nitrogen Increased receptor affinity and efficacy (up to a limit). nih.govCannabinoid CB1 Receptor Antagonists
Replacement of 4-Aminopiperidine with Functionalized Piperazine Led to potent antagonists with reduced brain penetration. nih.govCannabinoid CB1 Inverse Agonists
Conformational Restriction (e.g., introduction of (S)-3-phenylpiperidine) 3-fold increase in inhibitory potency. nih.govNAPE-PLD Inhibitors
Replacement of Piperazine with Benzoylpiperidine Increased metabolic stability and reduced hERG inhibition. mdpi.comGeneral Drug Design

Impact of Carboxamide Linkage and Amide Substituent Variations on Bioactivity

The carboxamide linkage is a fundamental functional group in many pharmaceuticals, providing structural rigidity and hydrogen bonding capabilities that are essential for molecular recognition at the target site. Variations in both the core amide bond and its substituents can profoundly affect a compound's bioactivity.

SAR studies on cannabinoid receptor ligands have explored the replacement of traditional linkers with an amide group. In one study, changing a sulfonate linker to an amide resulted in a compound with full agonism at the hCB1 receptor. nih.gov Subsequent modifications aimed at reducing this efficacy while maintaining potency. For example, converting a benzylsulfonamide to a benzylamide resulted in a compound with reasonable potency but very low efficacy (<20%). nih.gov This demonstrates that the nature of the linker is a key determinant of the functional activity profile (i.e., full agonist vs. partial agonist vs. antagonist).

The substituents attached to the amide nitrogen are also critical. In the development of sEH inhibitors, a library of analogues was created through peptide coupling reactions with various commercially available amines. nih.gov This approach allowed for a systematic exploration of the SAR at this position, leading to the identification of inhibitors with sub-nanomolar potency and improved stability in human liver microsomes. researchgate.net Computational studies on amide bond formation highlight that the process can be influenced by both the electronic and steric effects of the substituents on the amine and carboxylic acid components. rsc.org Generally, less bulky primary alkyl amines tend to be more reactive. rsc.org

Research on CB1 receptor antagonists also involved synthesizing a series of hydroxyalkyl amides of increasing chain length to investigate the presence of additional hydrogen binding sites within the receptor. nih.gov This systematic variation of the amide substituent is a classic strategy to map the topology of a binding pocket.

The following table summarizes how variations in the carboxamide group can influence bioactivity.

Carboxamide/Amide VariationEffect on BioactivityCompound Class Context
Linker Change (e.g., Sulfonate to Amide) Altered functional efficacy (e.g., from partial to full agonism). nih.govCannabinoid Receptor Agonists
Systematic Variation of Amide Substituents Optimized potency and metabolic stability. nih.govresearchgate.netSoluble Epoxide Hydrolase (sEH) Inhibitors
Increasing Hydroxyalkyl Chain Length on Amide Probed for additional hydrogen bonding sites in the receptor. nih.govCannabinoid CB1 Receptor Antagonists
Conversion of Benzylsulfonamide to Benzylamide Maintained potency but significantly reduced efficacy. nih.govCannabinoid Receptor Agonists

Conformational Analysis and its Relation to Pharmacological Profiles

The three-dimensional conformation of a ligand is a critical factor that governs its ability to bind to a biological target and elicit a pharmacological response. Conformational analysis provides insight into the spatial arrangement of a molecule's functional groups, which must be complementary to the binding site of a receptor or enzyme for effective interaction.

For ligands targeting G-protein coupled receptors (GPCRs) like the cannabinoid receptors (CB1 and CB2), the binding event induces a conformational change in the receptor itself, which initiates intracellular signaling cascades. bmglabtech.com The specific conformational changes experienced by both the ligand and the receptor upon binding can determine the nature and magnitude of the cellular response. longdom.orglongdom.org Theoretical studies suggest that different cannabinoids may induce distinct structural changes in the CB1 receptor, leading to different downstream effects. longdom.org

The activation mechanism of cannabinoid receptors involves significant conformational changes. youtube.com For instance, structural studies have revealed dramatic differences between the antagonist-bound and agonist-bound states of the CB1 receptor. youtube.com A "toggle-switch" mechanism, involving the rotation of specific tryptophan residues, has been predicted to be a key part of CB1 activation. longdom.orgresearchgate.net The ability of a ligand to stabilize a particular receptor conformation (e.g., active or inactive state) is directly related to its pharmacological profile as an agonist, antagonist, or inverse agonist.

Advanced spectroscopic techniques, such as two-photon circular dichroism (TPCD), have been shown to be more sensitive than traditional methods to the conformational changes of cannabinoids upon docking to the CB1 receptor. longdom.orgresearchgate.net Such methods can help identify not only which ligand is bound but also what conformation it adopts within the binding site. longdom.org The development of peripherally selective ligands often involves modifying the molecule to adopt conformations that are less favorable for crossing the blood-brain barrier while retaining affinity for peripheral targets. nih.gov Therefore, understanding and controlling the conformational preferences of a molecule like 1-Cyclohexanecarbonylpiperidine-4-carboxamide is essential for tailoring its pharmacological profile.

Preclinical Biological Evaluation in Research Models

In Vitro Pharmacological Characterization in Cell-Based Assays

There is no available data concerning the efficacy, potency, or selectivity of 1-Cyclohexanecarbonylpiperidine-4-carboxamide.

In Vivo Efficacy Studies in Animal Models

There is no published research on the evaluation of 1-Cyclohexanecarbonylpiperidine-4-carboxamide in animal models of disease.

Pharmacodynamic Biomarker Analysis in Experimental Systems:No studies are available that investigate pharmacodynamic biomarkers to assess the biological effect of 1-Cyclohexanecarbonylpiperidine-4-carboxamide in experimental systems.

While searches did yield information on other structurally related piperidine-4-carboxamide derivatives, these findings are specific to those distinct molecules and cannot be extrapolated to 1-Cyclohexanecarbonylpiperidine-4-carboxamide. Adherence to scientific accuracy and the strict focus on the requested compound precludes the use of data from these other derivatives.

Should research concerning the preclinical biological evaluation of 1-Cyclohexanecarbonylpiperidine-4-carboxamide be published and made publicly available in the future, a detailed article can be composed.

Computational Chemistry and Structural Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, offering insights into binding affinity and mechanism. nih.gov For compounds based on the piperidine-4-carboxamide scaffold, docking studies have been instrumental in elucidating their interactions with various biological targets.

For instance, systematic molecular docking has been employed to understand the binding of piperidine-4-carboxamide derivatives to the active site of secretory glutaminyl cyclase (sQC), an enzyme implicated in Alzheimer's disease. nih.gov These simulations, complemented by X-ray crystallography, have provided detailed atomic-level views of how these inhibitors interact with the enzyme. nih.gov Similarly, docking analyses have been crucial in studying piperidine (B6355638) carboxamide derivatives as inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in cancer therapy. researchgate.net These studies have helped to understand the structure-activity relationships (SAR) and the unusual DFG-shifted conformation that the ALK kinase domain adopts upon binding. researchgate.net

In the context of human carbonic anhydrase (hCA) isoforms, which are targets for various diseases including cancer, docking and molecular dynamics studies have revealed how 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides can achieve high selectivity. nih.gov These simulations showed that specific interactions within the active sites of tumor-associated hCA IX and XII are responsible for the observed selectivity over other isoforms like hCA I and II. nih.gov

The key interactions typically observed in these docking studies involve hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in the active site of ALK, the carboxamide group often forms critical hydrogen bonds with backbone residues, while the cyclohexyl and piperidine rings engage in hydrophobic interactions within the binding pocket. researchgate.net

Table 1: Summary of Molecular Docking Studies on Piperidine Carboxamide Derivatives This table is interactive. You can sort and filter the data.

Target Protein Key Findings Interacting Residues (Examples) Reference
Secretory Glutaminyl Cyclase (sQC) Provided atomistic details of binding in the active site. Not specified in abstract nih.gov
Anaplastic Lymphoma Kinase (ALK) Revealed an unusual DFG-shifted conformation and access to an extended hydrophobic pocket. Not specified in abstract researchgate.net
Human Carbonic Anhydrase (hCA) IX & XII Showed favorable interactions within the active sites contributing to high selectivity. Restricted residues in the hydrophilic portion of the active site nih.gov
Soluble Epoxide Hydrolase (sEH) Inhibitors interact at the active site. ASP 335, TYR 383 nih.gov

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of ligand-protein complexes over time. mdpi.comresearchgate.net For derivatives of 1-Cyclohexanecarbonylpiperidine-4-carboxamide, MD simulations have been used to validate docking results, assess the stability of binding poses, and explore the conformational landscape of the ligand. nih.govnih.gov

In studies of piperidine-based inhibitors for targets like sQC and hCA, MD simulations have confirmed the stability of the docked conformations within the enzyme's active site. nih.govnih.govnih.gov For example, simulations of sulfo-carboxamide derivatives of piperidine confirmed a twofold increased stability compared to sulfonyl derivatives, supporting their potential as competitive inhibitors. nih.gov These simulations track the root-mean-square deviation (RMSD) of the complex, with stable values indicating a persistent binding mode. nih.gov

Conformational sampling, often achieved through advanced MD techniques, is crucial for understanding the flexibility of macrocyclic compounds and how pre-organization in solution affects binding affinity. nih.gov For flexible molecules like 1-Cyclohexanecarbonylpiperidine-4-carboxamide, understanding the accessible conformations is key. The cyclohexane (B81311) ring can adopt chair, boat, and twist-boat conformations, while the piperidine ring also has conformational flexibility. MD simulations can map the free energy landscape of the molecule, identifying low-energy, populated conformational states that are relevant for binding to a target. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structures of a series of compounds with their biological activities. researchgate.netyoutube.com For piperidine carboxamide derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. researchgate.netnih.gov

These models have been developed for piperidine carboxamide derivatives targeting ALK, yielding statistically significant results that highlight the importance of specific physicochemical properties for inhibitory activity. researchgate.net The contour maps generated from these models indicate that steric, electrostatic, and hydrophobic properties are crucial for potent ALK inhibition. researchgate.net For example, a CoMFA model might show that bulky substituents are favored in one region of the molecule (steric favorability), while electronegative groups are preferred in another (electrostatic favorability). nih.govresearchgate.net

QSAR studies provide predictive models that can be used to estimate the activity of newly designed compounds, thereby guiding lead optimization efforts. nih.govdntb.gov.uanih.gov The robustness of a QSAR model is typically validated through statistical metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred). rsc.orgresearchgate.net

Table 2: Key Parameters from QSAR Studies on Piperidine Carboxamide Analogs This table is interactive. You can sort and filter the data.

QSAR Method Target Key Findings Statistical Significance (Example) Reference
CoMFA ALK Steric and electrostatic fields are important for activity. q² = 0.783, r² = 0.944, r_pred² = 0.851 researchgate.netrsc.org
CoMSIA ALK Steric, electrostatic, and hydrophobic properties are crucial. q² = 0.728, r² = 0.982, r_pred² = 0.814 researchgate.netrsc.org

De Novo Design and Virtual Screening Approaches in Lead Discovery

The 1-Cyclohexanecarbonylpiperidine-4-carboxamide scaffold can serve as a starting point for discovering new lead compounds through virtual screening and de novo design. nih.gov Virtual screening involves searching large compound libraries for molecules that are predicted to bind to a specific target. mdpi.comnih.gov

One approach is pharmacophore-based virtual screening. A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. nih.gov Such a model can be derived from a known active ligand like a 1-Cyclohexanecarbonylpiperidine-4-carboxamide derivative. This model is then used as a 3D query to filter large databases, identifying diverse molecules that match the pharmacophore and are therefore potential inhibitors. nih.gov This strategy was successfully used to identify a novel sQC inhibitor with a piperidine-4-carboxamide moiety from a high-throughput virtual screening campaign. nih.gov

De novo design, on the other hand, involves computationally building novel molecules from smaller fragments directly within the active site of a target protein. nih.gov The piperidine-4-carboxamide framework can be used as a core scaffold, with computational algorithms suggesting modifications or additions to the cyclohexanecarbonyl group or other positions to optimize interactions with the target. rsc.org

Ligand-Based and Structure-Based Drug Design Methodologies

The development of inhibitors based on the 1-Cyclohexanecarbonylpiperidine-4-carboxamide structure utilizes both ligand-based and structure-based drug design methodologies. researchgate.net These two approaches are often used in a complementary fashion to accelerate drug discovery. fiveable.me

Ligand-based drug design (LBDD) is employed when the 3D structure of the biological target is unknown, but a set of active molecules is available. nih.govjubilantbiosys.com LBDD methods, such as QSAR and pharmacophore modeling, rely on the information from these known ligands to design new, potentially more potent compounds. jubilantbiosys.com The principle is that molecules with similar structures are likely to have similar biological activities. youtube.com The QSAR models developed for ALK inhibitors are a prime example of LBDD, where the structural features of known piperidine carboxamide inhibitors were correlated with their activity to guide the design of new analogs. researchgate.net

Structure-based drug design (SBDD) is applicable when the 3D structure of the target protein has been determined, typically through X-ray crystallography or NMR spectroscopy. nih.govproteinstructures.com This approach involves analyzing the target's binding site and designing ligands that fit geometrically and energetically. Molecular docking and MD simulations are the core tools of SBDD. nih.gov The studies on sQC and hCA inhibitors, where docking and MD simulations were used to understand and optimize the binding of piperidine-4-carboxamide derivatives to the known enzyme structures, exemplify the SBDD paradigm. nih.govnih.gov

By integrating insights from both ligand-based SAR data and structure-based understanding of the binding site, researchers can more effectively optimize ligand-target interactions, leading to improved affinity and selectivity. fiveable.me

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Advanced NMR Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. researchgate.netnih.gov For 1-Cyclohexanecarbonylpiperidine-4-carboxamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable solvent (e.g., DMSO-d₆) provides a complete picture of its atomic connectivity and spatial arrangement.

1D NMR (¹H and ¹³C):

¹H NMR: The proton NMR spectrum provides initial information on the number of distinct proton environments and their neighboring protons through signal splitting (multiplicity). Key expected signals include those for the cyclohexyl protons, the piperidine (B6355638) ring protons, and the amide protons.

¹³C NMR: The carbon NMR spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms. The carbonyl carbons of the two amide groups would appear at the most downfield chemical shifts.

2D NMR for Unambiguous Assignments: Advanced 2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the proton connectivity within the cyclohexyl ring and separately within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the definitive assignment of carbon resonances. nih.gov

The following table outlines the predicted NMR data for the core structural fragments of the molecule.

Fragment ¹H Chemical Shift (δ, ppm) (Predicted) ¹³C Chemical Shift (δ, ppm) (Predicted) Key 2D NMR Correlations (Predicted)
Cyclohexyl Ring1.0 - 1.8 (aliphatic CH₂)25 - 45 (aliphatic CH/CH₂)COSY: Within-ring H-H couplingsHSQC: C-H one-bond correlationsHMBC: H to adjacent C correlations
Piperidine Ring2.5 - 3.5 (CH₂ adjacent to N), 1.5 - 2.5 (other CH/CH₂)40 - 55 (CH₂ adjacent to N), 25 - 40 (other CH/CH₂)COSY: Within-ring H-H couplingsHSQC: C-H one-bond correlations
Carbonyl GroupsN/A165 - 180HMBC: Correlations from adjacent protons (e.g., piperidine H-4, cyclohexyl H-1) to the C=O carbon
Amide Protons7.0 - 8.5 (NH₂)N/AHMBC: Potential correlations to the carboxamide carbonyl carbon

Mass Spectrometry Techniques for Metabolite or Degradation Product Identification in Research Studies

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for identifying and structurally characterizing metabolites and degradation products due to its high sensitivity and specificity. osti.govresearchgate.net In a research context, 1-Cyclohexanecarbonylpiperidine-4-carboxamide would be subjected to in vitro (e.g., liver microsomes) and forced degradation studies (e.g., acid, base, oxidative stress) to predict its metabolic fate and stability. researchgate.netmdpi.com

High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide accurate mass measurements, enabling the determination of elemental compositions for the parent compound and its related products. researchgate.net Tandem mass spectrometry (MS/MS) is then used to fragment the molecules, and the resulting fragmentation pattern provides structural information. researchgate.net

Common Metabolic Transformations and Degradation Pathways:

Metabolism: The most common metabolic reactions for a compound like this involve oxidation. Cytochrome P450 enzymes could introduce hydroxyl groups (-OH) onto the cyclohexyl or piperidine rings, leading to an increase in mass of 16 Da (+O). mdpi.com

Degradation: A primary degradation pathway would be the hydrolysis of the amide bonds under acidic or basic conditions. Hydrolysis of the carboxamide at the 4-position would yield 1-Cyclohexanecarbonylpiperidine-4-carboxylic acid, while hydrolysis of the amide linking the two rings would break the molecule into cyclohexanecarboxylic acid and piperidine-4-carboxamide. nih.gov

The table below summarizes potential products and their expected mass shifts.

Product Type Modification Mass Change from Parent Proposed Structure
MetaboliteMonohydroxylation+16 DaHydroxyl group on cyclohexyl or piperidine ring
MetaboliteDihydroxylation+32 DaTwo hydroxyl groups on either or both rings
Degradation ProductAmide Hydrolysis (at C4)+1 DaCarboxamide (-CONH₂) converted to a carboxylic acid (-COOH)
Degradation ProductAmide Hydrolysis (at N1)N/A (cleavage)Molecule splits into two smaller fragments

X-ray Crystallography for Ligand-Protein Co-crystal Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a ligand bound to its protein target at atomic resolution. mdpi.com This information is invaluable for understanding the molecular basis of interaction and for guiding further structure-based drug design. To obtain a co-crystal structure of 1-Cyclohexanecarbonylpiperidine-4-carboxamide with its target protein, two primary methods can be used: co-crystallization or soaking. nih.govspringernature.com

Co-crystallization: In this method, the purified protein is mixed with an excess of the ligand (1-Cyclohexanecarbonylpiperidine-4-carboxamide) before crystallization trials are set up. The protein and ligand crystallize together as a complex. This approach is often preferred when the ligand induces a significant conformational change in the protein upon binding. nih.gov

Crystal Soaking: Alternatively, crystals of the protein are grown first in the absence of the ligand. These pre-formed crystals are then transferred to a solution containing the ligand, which diffuses into the crystal lattice and binds to the protein's active site. nih.govnih.gov Soaking is typically simpler and requires less protein, but it is only successful if the ligand can access the binding site without disrupting the crystal packing. nih.gov

Once a high-quality crystal of the complex is obtained, it is exposed to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein-ligand complex is built and refined. The final structure reveals:

The precise binding pose (conformation and orientation) of 1-Cyclohexanecarbonylpiperidine-4-carboxamide within the protein's binding site.

Key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts, between the ligand and specific amino acid residues of the protein.

The presence and arrangement of any mediating solvent (water) molecules in the binding site.

Chromatography-based Analytical Method Development for Preclinical Samples

To support preclinical studies, a robust and sensitive analytical method is required to quantify 1-Cyclohexanecarbonylpiperidine-4-carboxamide in biological matrices like plasma, blood, or tissue homogenates. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled to tandem mass spectrometry (LC-MS/MS) is the most common platform for this purpose due to its high selectivity and sensitivity. researchgate.net

Method Development Steps:

Sample Preparation: Biological samples are processed to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT) with acetonitrile (B52724) or methanol (B129727), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Chromatographic Separation: An HPLC system separates the analyte of interest from endogenous matrix components. Key parameters to optimize include the choice of HPLC column (e.g., C18), mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile or methanol with additives like formic acid), and the elution gradient.

Mass Spectrometric Detection: A tandem mass spectrometer, often a triple quadrupole (QqQ), is used for detection. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) for 1-Cyclohexanecarbonylpiperidine-4-carboxamide and one or more of its characteristic product ions generated by fragmentation. This highly specific detection method minimizes interference and allows for accurate quantification.

The following table provides an example of typical parameters for an LC-MS/MS method.

Parameter Typical Condition
HPLC Column C18, 2.1 x 50 mm, <3 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 - 0.6 mL/min
Elution Gradient (e.g., 5% B to 95% B over 3 minutes)
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition e.g., Precursor ion [M+H]⁺ → Product ion

Application in Chemical Biology and Early Drug Discovery Research

Development as Research Tools and Chemical Probes

Compounds based on the piperidine-4-carboxamide core are instrumental in studying biological systems. As research tools, they are designed to interact with specific biological targets, such as enzymes or receptors, thereby allowing researchers to probe the functions of these targets.

A notable example involves a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which were designed and synthesized to function as inhibitors of human carbonic anhydrase (hCA). nih.gov These compounds have been tested against various hCA isoforms, including hCA I, II, IX, and XII. nih.gov By selectively inhibiting these enzymes, such molecules serve as chemical probes to investigate the distinct physiological and pathological roles of each isoform. For instance, the tumor-associated isoforms hCA IX and XII are crucial for pH regulation in cancer cells, and selective inhibitors are vital tools for studying tumor metabolism and survival mechanisms. nih.gov The development of isoform-selective inhibitors from this scaffold allows for a more nuanced understanding of the contributions of each carbonic anhydrase to cellular processes. nih.gov

Lead Optimization Strategies Based on Preclinical Findings

Lead optimization is a critical phase in drug discovery where an active compound (a "hit" or "lead") is chemically modified to improve its properties. nih.govnih.gov The goal is to enhance efficacy and optimize pharmacokinetic profiles. nih.gov The piperidine-4-carboxamide framework has proven to be amenable to such optimization strategies.

In the development of inhibitors for protein kinase B (Akt), a key component in cell growth and survival pathways often deregulated in cancer, a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides was explored. nih.gov Initial compounds in a related series showed good activity but suffered from rapid metabolic clearance and low oral bioavailability. nih.gov Through lead optimization, researchers varied the linker group between the piperidine (B6355638) ring and a lipophilic substituent, identifying the carboxamide linker as superior. nih.gov This strategic modification led to the discovery of potent and, crucially, orally bioavailable inhibitors of Akt, demonstrating how targeted chemical changes to the core structure can overcome pharmacokinetic challenges. nih.gov

Similarly, in the pursuit of carbonic anhydrase inhibitors, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were synthesized with different amine "tails" to explore the structure-activity relationship (SAR). nih.gov This systematic modification allowed researchers to identify compounds with low nanomolar inhibitory activity and significant selectivity for tumor-related hCA isoforms over cytosolic ones. nih.gov

Table 1: Inhibitory Activity of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives against hCA Isoforms

This table presents a selection of compounds and their inhibitory constants (Ki) in nanomolar (nM) concentrations against four human carbonic anhydrase (hCA) isoforms. Acetazolamide is included as a standard inhibitor for comparison. Data sourced from ACS Med. Chem. Lett. 2022, 13, 8, 1311–1318. nih.gov

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide 25012255.7
Compound 6 10.91.10.910.3
Compound 11 114.745.66.56.4
Compound 15 105.325.17.95.9
Compound 16 15.32.90.813.5
Compound 20 18.94.10.915.7

Scaffold Hopping and Bioisosteric Replacements in Medicinal Chemistry

Scaffold hopping is a medicinal chemistry strategy used to identify new molecular backbones with similar biological activity to an existing lead compound. researchgate.net The piperidine-4-carboxamide moiety has been identified as a valuable new scaffold for designing inhibitors against novel targets. nih.govnih.gov Through a pharmacophore-assisted virtual screening, the piperidine-4-carboxamide structure was identified as the core of a novel inhibitor of secretory glutaminyl cyclase (sQC), an enzyme implicated in Alzheimer's disease. nih.gov This discovery establishes the scaffold as an attractive starting point for designing new, high-affinity sQC inhibitors. nih.gov

In another example, the N-(2-aminoethyl)piperidine-4-carboxamide scaffold was explored for the development of multi-kinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1, which are all relevant in cancer treatment. nih.gov This demonstrates the versatility of the scaffold in being adapted to fit the active sites of structurally diverse proteins. nih.gov

Role in Understanding Disease Pathophysiology Through Target Modulation

By selectively inhibiting specific molecular targets, compounds derived from the 1-cyclohexanecarbonylpiperidine-4-carboxamide scaffold provide a powerful means to understand the role of these targets in disease processes.

Cancer: The development of selective inhibitors for tumor-associated carbonic anhydrases IX and XII, based on the 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide structure, helps elucidate the critical function of these enzymes in maintaining the altered pH balance of hypoxic tumors. nih.gov Modulating these targets can disrupt tumor cell survival, highlighting a potential therapeutic strategy. nih.gov Similarly, potent and orally bioavailable inhibitors of the Akt signaling pathway, which is frequently overactive in many cancers, allow for in vivo studies to understand the consequences of blocking this pathway in tumor growth. nih.gov The discovery of piperidine-4-carboxamide derivatives as multi-kinase inhibitors (VEGFR-2, ERK-2, Abl-1) further aids in dissecting the complex and interconnected signaling networks that drive cancer proliferation. nih.gov

Alzheimer's Disease: Secretory glutaminyl cyclase (sQC) contributes to the formation of pyroglutamate (B8496135) amyloid-beta (pGlu-Aβ), a highly neurotoxic species that may initiate amyloid plaque formation. nih.gov The identification of a piperidine-4-carboxamide-based inhibitor (Cpd-41) for sQC provides a chemical tool to probe this pathway. nih.gov Using such inhibitors, researchers can study the downstream effects of reducing pGlu-Aβ formation, thereby clarifying its precise role in the pathophysiology of Alzheimer's disease. nih.gov

Table 2: Piperidine-4-Carboxamide as a Versatile Scaffold for Target Modulation

This table summarizes the application of the piperidine-4-carboxamide scaffold in developing inhibitors for different biological targets and their relevance to disease pathophysiology.

Scaffold Derivative/ExampleBiological TargetDisease ContextReported ActivityReference
Cpd-41Secretory Glutaminyl Cyclase (sQC)Alzheimer's DiseaseIC₅₀ = 34 μM nih.gov
Compound 6b (NEPT Derivative)VEGFR-2, ERK-2, Abl-1CancerIC₅₀ = 11.3 μM (HepG2 cells) nih.gov
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamidesCarbonic Anhydrase IX & XIICancerKi = 0.8 - 7.9 nM nih.gov
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesProtein Kinase B (Akt)CancerNanomolar inhibitors nih.gov

Future Research Directions and Challenges

Exploration of Novel Therapeutic Areas for Cyclohexanecarbonylpiperidine-4-carboxamide Derivatives

The versatile scaffold of piperidine-4-carboxamide has been the basis for developing agents with a range of biological activities. researchgate.netijnrd.org Future research into 1-Cyclohexanecarbonylpiperidine-4-carboxamide derivatives is anticipated to expand into several novel therapeutic avenues:

Oncology: Derivatives of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been identified as potent inhibitors of human carbonic anhydrase isoforms IX and XII, which are associated with cancer. nih.gov This suggests that modifications of the cyclohexanecarbonyl moiety could be explored to develop selective inhibitors targeting tumor-associated enzymes. Further investigation into the anticancer potential of these derivatives against various cancer cell lines, such as breast, colon, and leukemia, is a promising direction. nih.gov The structural flexibility of the carboxamide linkage can be exploited to improve target affinity and pharmacokinetic properties. nih.gov

Neurodegenerative Diseases: Piperidine-4-carboxamide has been identified as a scaffold for designing inhibitors of secretory glutaminyl cyclase (sQC). nih.gov Overexpression of sQC is linked to the formation of neurotoxic pyroglutamate-amyloid-beta, a key factor in the pathology of Alzheimer's disease. nih.gov Future studies could focus on synthesizing and evaluating 1-Cyclohexanecarbonylpiperidine-4-carboxamide derivatives for their ability to inhibit sQC and other enzymes implicated in neurodegeneration.

Infectious Diseases: The piperidine (B6355638) core is a common feature in many antibacterial agents. Research into piperidine-4-carboxamide derivatives has indicated potential antibacterial activity. researchgate.net Systematic screening of a library of 1-Cyclohexanecarbonylpiperidine-4-carboxamide derivatives against a panel of pathogenic bacteria and fungi could uncover new lead compounds for antimicrobial drug development.

Pain Management: Studies on other piperidine-4-carboxamide derivatives have revealed analgesic properties. researchgate.net This opens up the possibility of developing novel non-opioid analgesics based on the 1-Cyclohexanecarbonylpiperidine-4-carboxamide scaffold.

A summary of potential therapeutic targets for these derivatives is presented in the table below.

Therapeutic AreaPotential Molecular TargetRationale
OncologyCarbonic Anhydrase IX and XIIInhibition of tumor-associated enzymes. nih.gov
Neurodegenerative DiseasesSecretory Glutaminyl Cyclase (sQC)Prevention of neurotoxic amyloid-beta formation. nih.gov
Infectious DiseasesBacterial and Fungal EnzymesDevelopment of new antimicrobial agents. researchgate.net
Pain ManagementReceptors and Enzymes in Pain PathwaysDiscovery of novel non-opioid analgesics. researchgate.net

Development of More Efficient and Sustainable Synthetic Routes

The advancement of 1-Cyclohexanecarbonylpiperidine-4-carboxamide derivatives from laboratory-scale synthesis to potential clinical candidates will necessitate the development of efficient, scalable, and environmentally friendly synthetic methodologies. Current synthetic approaches for similar carboxamides often involve multiple steps and the use of hazardous reagents.

Future research in this area should focus on:

Green Chemistry Principles: Employing principles of green chemistry to minimize waste, reduce energy consumption, and use less toxic solvents and reagents. ijnrd.org

Catalytic Methods: Exploring novel catalytic systems, including biocatalysis and heterogeneous catalysis, to improve reaction efficiency and selectivity.

Flow Chemistry: Implementing continuous flow manufacturing processes, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the process of drug discovery and development. chemrxiv.org For 1-Cyclohexanecarbonylpiperidine-4-carboxamide derivatives, AI and ML can be applied in several key areas:

Generative Design: Utilizing generative AI models to design novel analogues with improved potency, selectivity, and pharmacokinetic profiles. chemrxiv.org These models can explore a vast chemical space to identify promising new structures that might not be conceived through traditional medicinal chemistry approaches.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of virtual compounds before their synthesis.

Virtual Screening: Employing machine learning-based virtual screening techniques to rapidly screen large compound libraries against specific biological targets, identifying potential hits for further experimental validation.

Addressing Research Gaps and Overcoming Methodological Limitations in Preclinical Development

A significant challenge in the preclinical development of any new chemical entity is the translation of in vitro findings to in vivo efficacy and safety. For 1-Cyclohexanecarbonylpiperidine-4-carboxamide derivatives, key research gaps and methodological limitations that need to be addressed include:

Lack of Specific Biological Data: The primary research gap is the limited amount of publicly available biological data for 1-Cyclohexanecarbonylpiperidine-4-carboxamide itself. Systematic biological evaluation is a critical first step.

Predictive Preclinical Models: The development and validation of more predictive in vitro and in vivo models for the targeted therapeutic areas are essential. This includes the use of 3D cell cultures, organ-on-a-chip technologies, and relevant animal models of disease.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms of action for any active derivatives is crucial for understanding their therapeutic effects and potential side effects.

Pharmacokinetic and Toxicological Profiling: Early and comprehensive assessment of the pharmacokinetic (PK) and toxicological profiles of lead compounds is necessary to identify potential liabilities and guide further optimization.

Overcoming these challenges will require a multidisciplinary approach, integrating synthetic chemistry, computational modeling, pharmacology, and toxicology to advance promising 1-Cyclohexanecarbonylpiperidine-4-carboxamide derivatives through the preclinical pipeline.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (HPLC)Key Challenges
AcylationCyclohexanecarbonyl chloride, DMF65–75≥95%Byproduct formation
Reductive AminationCyclohexanecarboxaldehyde, Pd/C50–60≥90%Catalyst recovery

How do researchers resolve contradictions in spectroscopic data during structural characterization?

Basic
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for confirming the cyclohexanecarbonyl and piperidine moieties. For example, the carbonyl stretch in IR appears at ~1680–1700 cm⁻¹, while NMR reveals distinct piperidine ring protons at δ 1.5–3.5 ppm .

Advanced
Discrepancies between theoretical and observed NMR shifts often arise from conformational flexibility or solvent effects. For instance, the axial-equatorial isomerism of the cyclohexane ring can split proton signals. Dynamic NMR experiments or computational modeling (DFT) resolve such ambiguities . Mass spectrometry (HRMS) further validates molecular ion peaks, distinguishing isobaric impurities .

What strategies are employed to study the compound’s structure-activity relationship (SAR) in pharmacological contexts?

Advanced
SAR studies involve systematic substitution of the cyclohexane or piperidine groups. For example:

  • Cyclohexane modification : Introducing electron-withdrawing groups (e.g., fluorine) alters lipophilicity and binding affinity to target proteins .
  • Piperidine substitution : Methyl groups at the 3-position enhance metabolic stability in hepatic microsomes .

Q. Table 2: Key SAR Findings

ModificationBiological ImpactReference
Fluorinated cyclohexaneIncreased CNS penetration
N-methyl piperidineReduced CYP450 metabolism

How is the compound’s stability assessed under varying pH and temperature conditions?

Basic
Accelerated stability studies involve incubating the compound in buffers (pH 1–10) at 40–60°C for 24–72 hours. Degradation products are quantified via HPLC, with mass balance ≥95% indicating robustness .

Advanced
Forced degradation under oxidative stress (e.g., H₂O₂) identifies vulnerable sites, such as the amide bond. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) pinpoints cleavage products, guiding formulation strategies (e.g., lyophilization for hygroscopic batches) .

What in vitro models are used to evaluate its pharmacokinetic properties?

Q. Advanced

  • Caco-2 cell monolayers : Assess intestinal permeability (Papp >1×10⁻⁶ cm/s suggests high absorption) .
  • Liver microsomes : Measure metabolic half-life (t₁/₂ >30 min indicates favorable stability) .
  • Plasma protein binding : Equilibrium dialysis quantifies free fraction (<5% implies high tissue distribution) .

How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced

  • Process intensification : Switching from batch to flow chemistry reduces reaction time and improves consistency .
  • Quality by Design (QbD) : Multivariate analysis (e.g., DoE) identifies critical parameters (e.g., mixing speed, solvent ratio) for reproducibility .

What analytical techniques differentiate polymorphic forms of the compound?

Q. Advanced

  • X-ray powder diffraction (XRPD) : Identifies crystalline vs. amorphous phases.
  • Differential scanning calorimetry (DSC) : Detects melting point variations (±2°C) between polymorphs .
  • Solid-state NMR : Resolves hydrogen-bonding patterns affecting solubility .

How is the compound’s potential neurotoxicity evaluated in preclinical studies?

Q. Advanced

  • SH-SY5Y neuronal cells : Measure mitochondrial membrane potential (JC-1 assay) and ROS production post-treatment .
  • In vivo models : Zebrafish larvae or rodent behavioral assays assess locomotor impairment and histopathology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.